molecular formula C38H53N3O3SSi B1280327 Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol CAS No. 787554-04-5

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol

Cat. No. B1280327
M. Wt: 660 g/mol
InChI Key: WRQMRAGSDVXWEV-HKBQPEDESA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves the use of protected intermediates to allow for selective reactions at specific sites of the molecule. In the case of the synthesis of marine natural products, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, a precursor to pyrrole-imidazole alkaloids, solid-phase synthesis techniques are employed. Starting from Fmoc/Pmc-protected L-homoarginine, the synthesis is carried out in a stepwise fashion, allowing for the introduction of various functional groups in a controlled manner . This approach is indicative of the methods that might be used in the synthesis of Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol, where protecting groups such as tert-butyldiphenylsilyl could be used to protect the alcohol functionality during the introduction of the triisopropylbenzenesulfonyl group at the nitrogen atom of the histidine derivative.

Molecular Structure Analysis

The molecular structure of compounds like Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is characterized by the presence of multiple functional groups and chiral centers. The tert-butyldiphenylsilyl group is a common silyl ether protecting group used to protect alcohols, while the triisopropylbenzenesulfonyl group is a sulfonyl-based protecting group for amines. The presence of these groups in the molecule suggests a complex three-dimensional structure that could influence its reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactivity of histidine derivatives is often explored in the context of catalysis. For instance, artificial acylases derived from L-histidine, such as those containing the Nalpha-(2,4,6-Triisopropylbenzenesulfonyl) group, have been shown to catalyze the kinetic resolution of racemic alcohols. These catalysts demonstrate the ability to differentiate between enantiomers of secondary alcohols, leading to the selective formation of optically active isobutyrates and alcohols. The sulfonamidyl group of the catalyst is crucial for the formation of hydrogen bonding interactions with the substrate, which is essential for high levels of enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol are influenced by its molecular structure. The bulky protecting groups confer steric hindrance, which can affect the solubility and stability of the compound. The presence of a chiral center derived from natural L-histidine suggests that the compound may exist in optically active forms, which could be separated and characterized using techniques such as chiral chromatography. The specific interactions between the sulfonamidyl group and substrates in catalytic processes also imply that the compound may have unique binding properties that could be exploited in synthetic applications .

Scientific Research Applications

Kinetic Resolution of Racemic Alcohols

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is used in the kinetic resolution of racemic alcohols. It serves as an artificial acylase, catalyzing asymmetric acylation and yielding optically active isobutyrates and alcohols. This process highlights its potential in enantioselective synthesis, an important aspect of creating specific drug forms or chiral compounds in medicinal chemistry (Kosugi, Akakura, & Ishihara, 2007).

Rational Design of Artificial Acylase

This compound has been the focus of studies in rational design of minimal artificial acylases. The significance lies in its simplicity and the presence of only one chiral carbon, which originates from natural L-histidine. It's used in the kinetic acylation of racemic secondary alcohols, demonstrating its versatility in organic synthesis and catalysis (Ishihara, Kosugi, & Akakura, 2004).

Catalytic Diastereoselective Polycyclization

The compound also finds application in catalytic diastereoselective polycyclization of homo(polyprenyl)arene analogues. This process involves the formation of complex molecular structures, which can be important in the development of new materials or pharmaceuticals (Uyanik, Ishihara, & Yamamoto, 2006).

Protein Binding and Transport

In a broader context, related compounds have been used to create agents that bind to histidine-tagged proteins. This application is crucial in biochemistry and molecular biology for protein separation and manipulation, illustrating the utility of such compounds in life sciences research (Xu et al., 2004).

properties

IUPAC Name

N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-31(23-32-24-39-26-41(32)10)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,31,40H,23,25H2,1-10H3/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQMRAGSDVXWEV-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458221
Record name Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol

CAS RN

787554-04-5
Record name Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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